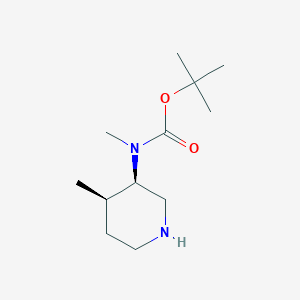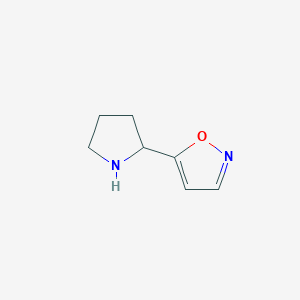![molecular formula C12H7Cl2N3O3 B3108313 [2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid CAS No. 1644503-10-5](/img/structure/B3108313.png)
[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid
Übersicht
Beschreibung
“[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid” (DPAOA) is a chemical compound with significant properties for various scientific experiments. It has a molecular formula of C12H7Cl2N3O3 and a molecular weight of 312.1 g/mol .
Synthesis Analysis
The synthesis of pyrimidine derivatives like DPAOA involves various methods . One approach involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
Pyrimidine derivatives like DPAOA can undergo various chemical reactions . For instance, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization reactions . They can also undergo a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H with amidines .Physical and Chemical Properties Analysis
DPAOA has a molecular weight of 312.1 g/mol . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Pyrimidin-2-ylamides : A series of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides was synthesized for microbiological investigation. These compounds exhibit bromination at the pyrimidine ring and have shown potential for antitubercular activity (Ukrainets et al., 2009).
Fluorescence Binding Studies : Novel p-hydroxycinnamic acid amides were synthesized and their interactions with bovine serum albumin were investigated, demonstrating the importance of structural analysis in understanding biological interactions (Meng et al., 2012).
Anticancer Activity of Pyridazinone Derivatives : A new series of 3(2h)-one pyridazinone derivatives were synthesized and demonstrated for in-vitro antioxidant activity. These compounds highlight the potential medicinal applications of such chemical structures (Mehvish & Kumar, 2022).
Potential Applications
Antimicrobial and Antitubercular Properties : Research into the synthesis and evaluation of heterocyclic compounds, including pyrimidin-2-ylamides, has shown promising antimicrobial and antitubercular properties, indicating potential applications in the development of new therapeutic agents (Ukrainets et al., 2009).
Binding Studies and Molecular Interactions : The study of compounds' interactions with proteins such as bovine serum albumin can lead to a better understanding of drug-protein interactions, crucial for the design of drugs with improved efficacy and safety profiles (Meng et al., 2012).
Antioxidant and Anticancer Activities : The synthesis of pyridazinone derivatives and their evaluation for antioxidant and anticancer activities open pathways for the use of similar compounds in the treatment of cancer and oxidative stress-related diseases (Mehvish & Kumar, 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound 2-(2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)-2-oxoacetic acid are currently unknown
Mode of Action
The presence of the dichloropyrimidinyl and phenyl groups could potentially influence the binding affinity and selectivity of the compound to its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound
Eigenschaften
IUPAC Name |
2-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-7-5-15-12(14)17-10(7)16-8-4-2-1-3-6(8)9(18)11(19)20/h1-5H,(H,19,20)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUAULPZXKDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)NC2=NC(=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,12-Diphenylbenzo[k]fluoranthene](/img/structure/B3108232.png)
![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3108240.png)

![2,2-Dimethyl-4-oxobenzo[1,3]dioxin-5-yl triflate](/img/structure/B3108246.png)







![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)

![7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3108349.png)
